N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
The compound “3-METHYL-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE” has a linear formula of C12H12N2OS and a molecular weight of 232.306 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .Chemical Reactions Analysis
The electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was coupled with 1,3,4-oxadiazoles to obtain bi-heterocyclic compounds .Physical And Chemical Properties Analysis
The compound “3-METHYL-N-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE” has a molecular weight of 232.306 . For a similar compound, “1-{[(5-Methyl-1,3-thiazol-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}naphthalen-2-ol”, the yield was 91.5%, it was a light brown solid, and had a melting point of 148°C .Scientific Research Applications
Pharmaceutical Applications
“N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . This class of compounds represents nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 receptors .
Co-crystallization
This compound can co-crystallize with different co-formers, such as carboxylic acids . Co-crystallization can help improve the solubility compared to that of the pure compound . For example, a co-crystal with benzoic acid has been synthesized .
Solubility Enhancement
The compound’s solubility can be substantially enhanced through co-crystallization . This is particularly important in the pharmaceutical industry, where solubility can significantly affect a drug’s bioavailability .
Antibacterial Activities
Thiazole derivatives, which include “N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, have shown promising antibacterial activities . These compounds have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains .
Molecular Docking
Molecular docking studies have been conducted on thiazole derivatives, including "N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" . These studies suggest that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .
Synthesis of Betti Bases
Thiazole derivatives have been used in the synthesis of Betti bases . Betti bases are a new class of organic compounds that have gained importance in medicinal chemistry due to their interesting biological activity .
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-8-6-14-13(18-8)15-12(16)10-7-17-11-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWARHUYKHMBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC3=C2CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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